Polmacoxib

COX-2 selectivity Carbonic anhydrase inhibition Target engagement

Polmacoxib (CG100649, Acelex) is a first-in-class, orally active dual COX-2/carbonic anhydrase inhibitor approved in South Korea for osteoarthritis. Its unique CAII-binding mechanism (Ki 42.2 nM) enables tissue-specific distribution via erythrocyte reservoir, achieving efficacy at a 100-fold lower mass load than celecoxib (2 mg vs 200 mg) with non-inferior WOMAC-pain outcomes. The stoichiometry-dependent modulation of COX-2 potency by CAII provides a built-in experimental control for CA-dependent pharmacodynamics. Ideal for PK/PD modeling, cardiovascular safety studies comparing single- vs dual-target coxibs, and COX-2/CA pathway research. Purchase high-purity (≥98%) Polmacoxib for reproducible, mechanism-specific preclinical results.

Molecular Formula C18H16FNO4S
Molecular Weight 361.4 g/mol
CAS No. 301692-76-2
Cat. No. B1684378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePolmacoxib
CAS301692-76-2
SynonymsCG100649;  CG-100649;  CG 100649;  polmacoxib
Molecular FormulaC18H16FNO4S
Molecular Weight361.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)C(=C(O1)C2=CC=C(C=C2)S(=O)(=O)N)C3=CC(=CC=C3)F)C
InChIInChI=1S/C18H16FNO4S/c1-18(2)17(21)15(12-4-3-5-13(19)10-12)16(24-18)11-6-8-14(9-7-11)25(20,22)23/h3-10H,1-2H3,(H2,20,22,23)
InChIKeyIJWPAFMIFNSIGD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Polmacoxib (CAS 301692-76-2) – COX-2 and Carbonic Anhydrase Dual Inhibitor for Procurement in Osteoarthritis Research and Development


Polmacoxib (CG100649) is a first-in-class, orally active nonsteroidal anti-inflammatory drug (NSAID) candidate that functions as a dual inhibitor of cyclooxygenase-2 (COX-2) and carbonic anhydrase (CA) isoforms I and II [1]. This compound was originally approved in South Korea in 2015 for the treatment of osteoarthritis and is currently marketed under the trade name Acelex [2]. Its unique dual-target mechanism distinguishes it from conventional selective COX-2 inhibitors (coxibs) and nonselective NSAIDs by integrating COX-2 inhibition in inflamed tissues with CA inhibition that modulates systemic exposure and potentially mitigates COX-2-associated adverse effects [3].

Polmacoxib vs. In-Class COX-2 Inhibitors: Why Substitution with Celecoxib, Etoricoxib, or Traditional NSAIDs Compromises Scientific Fidelity


Polmacoxib cannot be substituted by other COX-2 selective inhibitors (e.g., celecoxib, etoricoxib, rofecoxib) or traditional NSAIDs (e.g., naproxen, diclofenac) due to its unique dual pharmacophore that simultaneously engages COX-2 and carbonic anhydrase [1]. This dual engagement confers a tissue-specific transport mechanism via high-affinity binding to carbonic anhydrase in erythrocytes, which fundamentally alters systemic exposure profiles and target tissue distribution relative to single-target coxibs [2]. In comparative clinical studies, polmacoxib at 2 mg once daily achieved noninferior efficacy to celecoxib 200 mg, but with a substantially lower active pharmaceutical ingredient (API) mass load (100-fold lower dose) [3]. Furthermore, polmacoxib exhibits COX-2 inhibition that is modulated by CAII binding in a stoichiometry-dependent manner—an intrinsic property absent in celecoxib and other conventional coxibs . Consequently, in vitro and in vivo outcomes obtained with alternative COX-2 inhibitors cannot be extrapolated to polmacoxib-containing experimental systems.

Polmacoxib Comparative Evidence: Quantified Differentiation from Celecoxib, Placebo, and COX-1/COX-2 Selectivity Benchmarks


COX-2 Selectivity Ratio and Dual CA Inhibition: Quantified Target Engagement Profile

Polmacoxib demonstrates a COX-1/COX-2 selectivity ratio of approximately 208:1 (COX-1 IC50 10.4 μM; COX-2 IC50 50 nM), placing it within the selective coxib class . However, unlike celecoxib and other single-target coxibs, polmacoxib additionally binds and inhibits carbonic anhydrase isoforms with nanomolar affinity—CA I Ki 48.3 nM and CA II Ki 42.2 nM . In contrast, the polmacoxib derivative compound 'Anti-inflammatory agent 68' shows comparable COX-2 potency (IC50 60 nM) but reduced COX-1 potency (IC50 12.6 μM) and differential CA isoform binding (CA II Ki 79.1 nM), highlighting the compound-specific nature of this dual pharmacophore .

COX-2 selectivity Carbonic anhydrase inhibition Target engagement In vitro pharmacology

Phase III Clinical Noninferiority: Polmacoxib 2 mg vs. Celecoxib 200 mg in Osteoarthritis Pain

In a 6-week, multicenter, randomized, double-blind Phase III trial (n=362), polmacoxib 2 mg once daily demonstrated noninferior analgesic efficacy to celecoxib 200 mg once daily in patients with knee or hip osteoarthritis [1]. The polmacoxib-celecoxib treatment difference in WOMAC-pain subscale change from baseline was 0.6 (95% CI, −0.9 to 2.2; p = 0.425), falling entirely within the prespecified noninferiority margin [1]. Notably, polmacoxib achieved this comparable efficacy at a 100-fold lower mass dose (2 mg vs. 200 mg), reflecting its unique pharmacokinetic and pharmacodynamic profile mediated by carbonic anhydrase binding [2]. At week 3, Physician's Global Assessments indicated that more subjects were 'much improved' with polmacoxib than with celecoxib, suggesting a potentially faster onset of perceptible clinical benefit [1].

Osteoarthritis Clinical efficacy WOMAC pain score Phase III trial Noninferiority

Gastrointestinal Adverse Event Profile: Comparable Tolerability to Celecoxib with Distinct Dual-Target Safety Rationale

During the 6-week Phase III treatment period, the incidence of gastrointestinal disorder adverse events was 10.2% in the polmacoxib 2 mg arm (15/147 subjects) versus 9.7% in the celecoxib 200 mg arm (14/144 subjects) [1]. Abdominal pain specifically occurred in 2.0% (3/147) of polmacoxib-treated subjects versus 0% of celecoxib-treated subjects [1]. Both active treatments showed higher gastrointestinal AE rates than placebo (4.2%, 3/71 subjects), consistent with the known class effects of COX-2 inhibition [1]. However, polmacoxib's dual inhibition of carbonic anhydrase in the gastrointestinal tract (where CA I and CA II are highly expressed) is hypothesized to confer a mechanistically distinct safety profile that may reduce long-term gastrointestinal risk compared to nonselective NSAIDs, though direct comparative long-term data versus celecoxib are not yet available [2].

Gastrointestinal safety Adverse events Tolerability COX-2 inhibitor safety

Dual COX-2/CAII Inhibition and Putative Cardiovascular Safety Differentiation

Selective COX-2 inhibitors (coxibs) are associated with an increased incidence of adverse cardiovascular effects due to COX-2 inhibition in the circulatory system, a class-wide liability that has restricted long-term use of agents such as rofecoxib and celecoxib [1]. Polmacoxib's concurrent inhibition of carbonic anhydrase II (CAII) in erythrocytes and vascular tissues is proposed to counterbalance the pro-thrombotic endothelial effects of COX-2 inhibition, potentially minimizing cardiovascular risk [1]. Specifically, CAII promotes cardiomyocyte hypertrophy, and polmacoxib inhibits CAII with a Ki of 42.2 nM , thereby preventing this hypertrophy in preclinical models [2]. In contrast, celecoxib lacks meaningful CA inhibitory activity at therapeutic concentrations . The clinical cardiovascular safety differentiation between polmacoxib and celecoxib has not been established in long-term outcomes trials; however, the dual pharmacologic mechanism provides a testable hypothesis for reduced cardiovascular liability [1].

Cardiovascular safety Carbonic anhydrase II Dual inhibition Adverse event mitigation

Erythrocyte CA-Mediated Tissue-Specific Transport and Sustained Systemic Exposure

Polmacoxib exhibits a unique pharmacokinetic profile characterized by high-affinity binding to carbonic anhydrase in erythrocytes, which serves as a circulating drug reservoir and enables sustained delivery to inflamed tissues while maintaining low plasma exposure . This 'tissue-specific' transport mechanism is absent in celecoxib and other conventional NSAIDs, which rely on plasma protein binding for distribution . In rat pharmacokinetic studies, polmacoxib demonstrated a Cmax of 643 ± 32 ng/mL, Tmax of 4 hours, elimination half-life of 10.4 ± 0.8 hours, and AUC0-∞ of 5326 ± 106 ng·h/mL following oral administration [1]. Human studies report a longer terminal half-life of approximately 10-12 hours, supporting once-daily dosing with the 2 mg clinical formulation .

Pharmacokinetics Drug distribution Carbonic anhydrase binding Tissue-specific delivery

CAII-Modulated COX-2 Inhibition: Stoichiometry-Dependent Potency Shift

Polmacoxib exhibits a distinctive property wherein its COX-2 inhibitory potency is modulated by the presence and concentration of carbonic anhydrase II. In the absence of CAII, polmacoxib inhibits COX-2 with an IC50 of 40 nM . However, this IC50 value increases by approximately 4-fold in the presence of CAII at a 1:1 molar ratio, and by approximately 17-fold at a 1:5 molar ratio . This stoichiometry-dependent attenuation of COX-2 inhibition is not observed with celecoxib or other single-target coxibs, which lack the CA-binding sulfonamide moiety [1]. The phenomenon reflects direct competition between COX-2 and CAII for polmacoxib binding, as demonstrated through structural and biochemical analyses [1].

Enzyme kinetics COX-2 inhibition Carbonic anhydrase II Allosteric modulation

Polmacoxib Procurement Applications: Optimized Use Cases Based on Differentiated Evidence


Osteoarthritis Clinical Trial Comparator or Reference Standard

Polmacoxib 2 mg once daily is an appropriate comparator or reference standard for clinical trials evaluating novel OA therapeutics, given its demonstrated noninferiority to celecoxib 200 mg (WOMAC-pain treatment difference 0.6; 95% CI, −0.9 to 2.2; p = 0.425) in a 6-week Phase III RCT [1]. Its unique dual COX-2/CA mechanism and 100-fold lower effective dose relative to celecoxib provide a mechanistically distinct active control with an established efficacy and safety benchmark [1].

Dual COX-2/Carbonic Anhydrase Pharmacology Research

Polmacoxib is the tool compound of choice for studies investigating the intersection of COX-2 and carbonic anhydrase signaling pathways. Its CA II Ki of 42.2 nM and CA I Ki of 48.3 nM enable potent simultaneous inhibition of both target classes in a single molecule [1]. The CAII-dependent modulation of COX-2 inhibitory potency (4-fold IC50 increase at 1:1 CAII ratio; 17-fold at 1:5 ratio) provides a built-in experimental control for assessing CA-dependent pharmacodynamics .

Tissue-Specific NSAID Distribution and Pharmacokinetic Modeling

Polmacoxib's erythrocyte CA-mediated reservoir distribution mechanism [1] makes it uniquely suited for studies of tissue-specific NSAID delivery and pharmacokinetic-pharmacodynamic modeling. Its rat PK parameters (Cmax 643 ± 32 ng/mL; Tmax 4 h; T1/2 10.4 ± 0.8 h; AUC0-∞ 5326 ± 106 ng·h/mL) and human half-life of 10-12 hours provide a well-characterized baseline for comparative distribution studies versus conventional NSAIDs lacking CA binding.

COX-2 Inhibitor Cardiovascular Safety Profiling

For research programs evaluating the cardiovascular safety of COX-2 inhibitors, polmacoxib serves as a unique dual-target control that inhibits both COX-2 and CAII (Ki 42.2 nM) [1]. This dual mechanism is hypothesized to mitigate COX-2-associated cardiovascular risk by counteracting CAII-mediated cardiomyocyte hypertrophy . Comparative studies with single-target coxibs (e.g., celecoxib) can help isolate the contribution of CA inhibition to cardiovascular outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Polmacoxib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.